4-methoxy-N-(2-methylpropyl)aniline hydrochloride
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Overview
Description
4-methoxy-N-(2-methylpropyl)aniline hydrochloride is a chemical compound with the molecular formula C11H17NO·HCl. It is also known by its IUPAC name, N-isobutyl-4-methoxyaniline hydrochloride. This compound is typically found in a powdered form and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(2-methylpropyl)aniline hydrochloride can be achieved through a multi-step process. One common method involves the Friedel-Crafts acylation of anisole (methoxybenzene) followed by a Clemmensen reduction to convert the acyl group to an alkane. The final step involves the nitration of the resulting compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical synthesis using similar methods but optimized for efficiency and yield. This includes the use of advanced catalysts and controlled reaction conditions to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(2-methylpropyl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted anilines, nitroanilines, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-methoxy-N-(2-methylpropyl)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-methoxy-N-(2-methylpropyl)aniline hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes or receptors, depending on the context. The exact pathways and targets are still under investigation, but it is known to interact with various cellular components, influencing biochemical processes .
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-(2-methylpentan-2-yl)aniline: This compound has a similar structure but with a different alkyl group.
N-isobutyl-4-methoxyaniline: Another closely related compound with similar chemical properties.
Uniqueness
4-methoxy-N-(2-methylpropyl)aniline hydrochloride is unique due to its specific alkyl substitution, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various specialized applications in research and industry .
Properties
IUPAC Name |
4-methoxy-N-(2-methylpropyl)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-9(2)8-12-10-4-6-11(13-3)7-5-10;/h4-7,9,12H,8H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGYBURBPOPHBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=CC=C(C=C1)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909327-71-4 |
Source
|
Record name | 4-methoxy-N-(2-methylpropyl)aniline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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